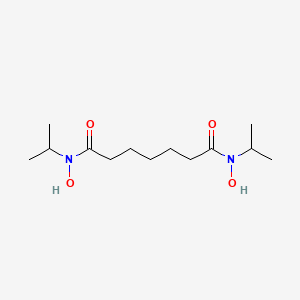
N~1~,N~7~-Dihydroxy-N~1~,N~7~-di(propan-2-yl)heptanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~7~-Dihydroxy-N~1~,N~7~-di(propan-2-yl)heptanediamide is an organic compound with a complex structure This compound is characterized by the presence of two hydroxyl groups and two isopropyl groups attached to a heptanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~7~-Dihydroxy-N~1~,N~7~-di(propan-2-yl)heptanediamide typically involves multi-step organic reactions. One common method is the reaction of heptanediamide with isopropyl alcohol in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the proper formation of the desired product.
Industrial Production Methods
In industrial settings, the production of N1,N~7~-Dihydroxy-N~1~,N~7~-di(propan-2-yl)heptanediamide may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~7~-Dihydroxy-N~1~,N~7~-di(propan-2-yl)heptanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and substituted derivatives of the original compound. These products can have diverse applications in various fields.
Aplicaciones Científicas De Investigación
N~1~,N~7~-Dihydroxy-N~1~,N~7~-di(propan-2-yl)heptanediamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of N1,N~7~-Dihydroxy-N~1~,N~7~-di(propan-2-yl)heptanediamide involves its interaction with specific molecular targets and pathways. The hydroxyl and isopropyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to N1,N~7~-Dihydroxy-N~1~,N~7~-di(propan-2-yl)heptanediamide include:
- N,N’-Diisopropylethylenediamine
- N,N-Diisopropylethylamine
- N,N’-Diisopropyl-1,2-ethanediamine
Uniqueness
N~1~,N~7~-Dihydroxy-N~1~,N~7~-di(propan-2-yl)heptanediamide is unique due to its specific combination of functional groups and structural features. The presence of both hydroxyl and isopropyl groups on a heptanediamide backbone gives it distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Propiedades
Número CAS |
90149-54-5 |
|---|---|
Fórmula molecular |
C13H26N2O4 |
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
N,N'-dihydroxy-N,N'-di(propan-2-yl)heptanediamide |
InChI |
InChI=1S/C13H26N2O4/c1-10(2)14(18)12(16)8-6-5-7-9-13(17)15(19)11(3)4/h10-11,18-19H,5-9H2,1-4H3 |
Clave InChI |
YKRLAIMXAWGGHT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(=O)CCCCCC(=O)N(C(C)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-Methylenebis[2-(dodecyloxy)benzene]](/img/structure/B14370549.png)
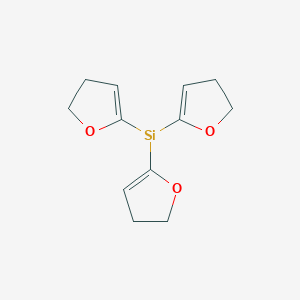

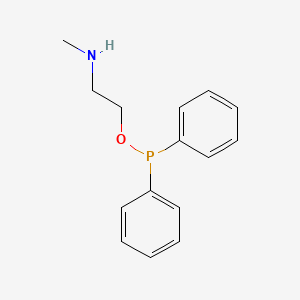
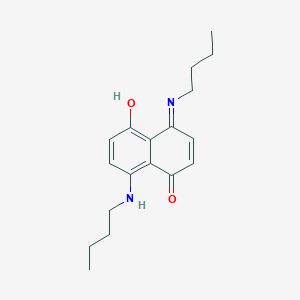

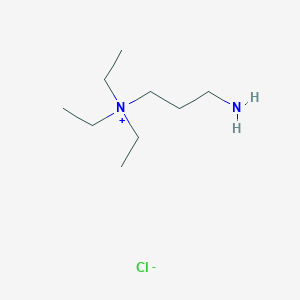
![5-Phenyl-1,3-dihydro-2H-pyrido[4,3-e][1,4]diazepine-2-thione](/img/structure/B14370579.png)
![N~1~-Benzyl-N~2~-butyl-N~1~-[2-(butylamino)ethyl]ethane-1,2-diamine](/img/structure/B14370590.png)


![1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]oct-5-ene](/img/structure/B14370600.png)

![2,2'-{[3-(Nonyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14370613.png)
